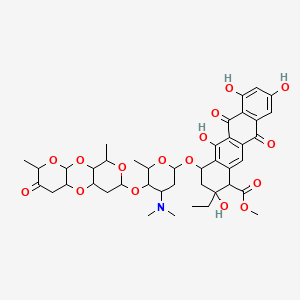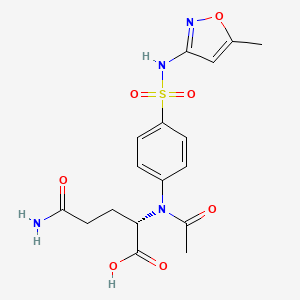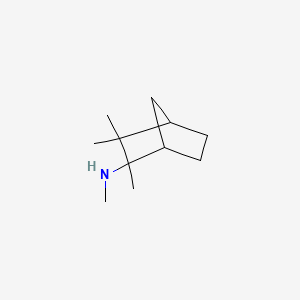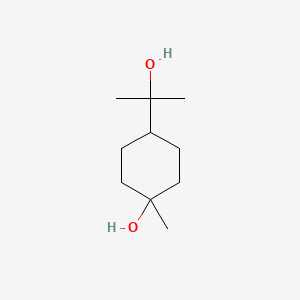
香叶基焦磷酸
描述
Geranyl diphosphate is a key intermediate in the biosynthesis of terpenes and terpenoids, which are essential components of many biological processes. It is a ten-carbon molecule formed by the condensation of isopentenyl diphosphate and dimethylallyl diphosphate. This compound serves as a precursor for the synthesis of monoterpenes, diterpenes, and other important biological molecules .
科学研究应用
香叶基焦磷酸在科学研究中具有广泛的应用:
化学: 它被用作合成各种萜类化合物和其他有机化合物的先驱。
生物学: 香叶基焦磷酸参与植物中精油和其他天然产物的生物合成。
作用机制
香叶基焦磷酸通过其作为萜类生物合成前体的作用发挥作用。香叶基焦磷酸合酶催化异戊烯基焦磷酸和二甲基烯丙基焦磷酸的缩合形成香叶基焦磷酸。然后,该化合物作为各种酶的底物,这些酶将其转化为不同的萜类化合物。 所涉及的分子靶标和途径包括甲羟戊酸途径和甲基赤藓醇磷酸途径 .
类似化合物:
法呢基焦磷酸: 一个十五碳分子,作为倍半萜和三萜的前体。
香叶基香叶基焦磷酸: 一个二十碳分子,参与二萜和类胡萝卜素的生物合成。
独特性: 香叶基焦磷酸因其作为单萜的前体的作用而独一无二,单萜对植物的香气和防御机制至关重要。 与参与较大萜类化合物生物合成的法呢基焦磷酸和香叶基香叶基焦磷酸不同,香叶基焦磷酸专门参与单萜的生产 .
生化分析
Biochemical Properties
Geranyl diphosphate is involved in numerous biochemical reactions, primarily serving as a precursor for the synthesis of monoterpenes, diterpenes, and other terpenoids. It interacts with several enzymes, including geranyl diphosphate synthase, which catalyzes its formation from isopentenyl diphosphate and dimethylallyl diphosphate . Additionally, geranyl diphosphate is a substrate for various terpene synthases that convert it into different monoterpenes . These interactions are essential for the production of a wide range of biologically active compounds.
Cellular Effects
Geranyl diphosphate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is a precursor for the synthesis of monoterpenes, which can act as signaling molecules in plants, affecting processes such as growth, development, and defense responses . In microbial systems, geranyl diphosphate has been shown to exhibit toxicity at moderate doses, impacting cellular functions .
Molecular Mechanism
At the molecular level, geranyl diphosphate exerts its effects through binding interactions with specific enzymes and proteins. For instance, it binds to terpene synthases, which catalyze the conversion of geranyl diphosphate into various monoterpenes . These enzymes facilitate the formation of carbon-carbon bonds and the rearrangement of molecular structures, leading to the production of diverse terpenoid compounds. Additionally, geranyl diphosphate can influence gene expression by serving as a precursor for signaling molecules that regulate transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of geranyl diphosphate can vary over time. Studies have shown that geranyl diphosphate can degrade under certain conditions, leading to a decrease in its concentration and subsequent effects on cellular functions . Long-term exposure to geranyl diphosphate in in vitro and in vivo studies has demonstrated its impact on cellular processes, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of geranyl diphosphate can vary with different dosages in animal models. At low doses, geranyl diphosphate may have beneficial effects, such as promoting the synthesis of essential terpenoids . At high doses, it can exhibit toxic effects, leading to adverse outcomes such as cellular damage and disruption of normal metabolic processes . These dosage-dependent effects highlight the importance of carefully regulating the concentration of geranyl diphosphate in experimental settings.
Metabolic Pathways
Geranyl diphosphate is a central intermediate in the isoprenoid biosynthesis pathway. It is synthesized from isopentenyl diphosphate and dimethylallyl diphosphate by the action of geranyl diphosphate synthase . Geranyl diphosphate serves as a precursor for the synthesis of various terpenoids, including monoterpenes, diterpenes, and carotenoids . The metabolic flux through this pathway can be influenced by the availability of substrates and the activity of key enzymes involved in the biosynthesis of geranyl diphosphate .
Transport and Distribution
Within cells, geranyl diphosphate is transported and distributed to various cellular compartments where it participates in terpenoid biosynthesis. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of geranyl diphosphate can affect its availability for downstream biosynthetic processes, influencing the production of terpenoids .
Subcellular Localization
Geranyl diphosphate is localized in different subcellular compartments, including plastids, where it is synthesized and utilized for terpenoid biosynthesis . The enzyme geranyl diphosphate synthase, responsible for its production, is also localized in plastids . The subcellular localization of geranyl diphosphate and its associated enzymes is crucial for the efficient synthesis and regulation of terpenoid compounds .
准备方法
合成路线和反应条件: 香叶基焦磷酸通过异戊烯基焦磷酸和二甲基烯丙基焦磷酸的酶促缩合合成。 该反应由香叶基焦磷酸合酶催化,该酶促进这两种五碳前体的头尾缩合 .
工业生产方法: 在工业环境中,香叶基焦磷酸可以使用工程化的微生物(例如酵母)生产。例如,油脂酵母解脂耶氏酵母已被基因改造以过表达(S)-芳樟醇合酶基因,该基因将香叶基焦磷酸转化为芳樟醇。
化学反应分析
反应类型: 香叶基焦磷酸经历各种化学反应,包括:
氧化: 香叶基焦磷酸可以被氧化形成香叶醇,一种单萜醇。
还原: 香叶基焦磷酸的还原可以生成香叶酯。
取代: 香叶基焦磷酸可以参与取代反应以形成不同的萜类化合物。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 可以使用诸如氢化铝锂之类的还原剂。
取代: 各种亲核试剂可用于取代反应。
主要产品:
香叶醇: 通过氧化形成。
香叶酯: 通过还原形成。
芳樟醇: 通过酶促转化形成。
相似化合物的比较
Farnesyl diphosphate: A fifteen-carbon molecule that serves as a precursor for sesquiterpenes and triterpenes.
Geranylgeranyl diphosphate: A twenty-carbon molecule involved in the biosynthesis of diterpenes and carotenoids.
Uniqueness: Geranyl diphosphate is unique due to its role as a precursor for monoterpenes, which are important for plant aroma and defense mechanisms. Unlike farnesyl diphosphate and geranylgeranyl diphosphate, which are involved in the biosynthesis of larger terpenoids, geranyl diphosphate is specifically involved in the production of monoterpenes .
属性
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O7P2/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13)/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVPGTZRZFNKDS-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315430 | |
| Record name | Geranyl diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Geranyl-PP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001285 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
763-10-0 | |
| Record name | Geranyl diphosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=763-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Geranyl pyrophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000763100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Geranyl diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Geranyl pyrophosphate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X7DBM66JG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Geranyl-PP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001285 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


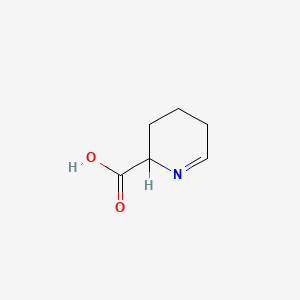
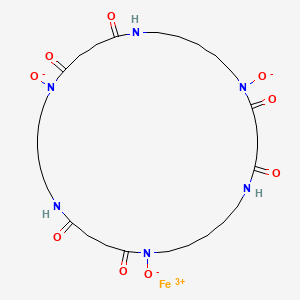
![(2S,3S,4R,6R,8S,9R,10S,11S,14S,15R,17S)-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecane-2,3,4,10,11,15,17-heptol](/img/structure/B1216073.png)



